molecular formula C7H5IN2 B2913778 2-iodo-6-methylpyridine-3-carbonitrile CAS No. 1163297-81-1

2-iodo-6-methylpyridine-3-carbonitrile

Cat. No.: B2913778
CAS No.: 1163297-81-1
M. Wt: 244.035
InChI Key: QCZFQALZZMIIAO-UHFFFAOYSA-N
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Description

2-iodo-6-methylpyridine-3-carbonitrile is an organic compound with the molecular formula C7H5IN2. It is a derivative of pyridine, characterized by the presence of an iodine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 3-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Scientific Research Applications

2-iodo-6-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds.

    Medicine: Research into its derivatives has potential implications for drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a related compound, “2-Hydroxy-6-methylnicotinonitrile”, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Similar precautions should be taken when handling “2-Iodo-6-methylnicotinonitrile”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-6-methylpyridine-3-carbonitrile typically involves the iodination of 6-methylpyridine-3-carbonitrile. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Coupling: Biaryl compounds are common products.

    Reduction: The primary amine derivative is a major product.

Mechanism of Action

The mechanism of action of 2-iodo-6-methylpyridine-3-carbonitrile depends on the specific reactions it undergoes. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-3-methylpyridine
  • 2-iodo-4-methylpyridine
  • 2-iodo-5-methylpyridine

Uniqueness

2-iodo-6-methylpyridine-3-carbonitrile is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties. The presence of both an iodine atom and a nitrile group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-iodo-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZFQALZZMIIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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